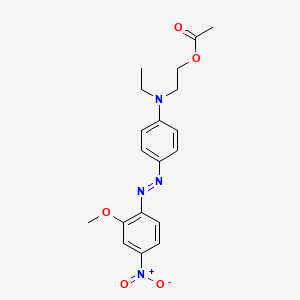

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate

Beschreibung

This compound is an azo dye derivative characterized by a central azo (-N=N-) group bridging a 2-methoxy-4-nitrophenyl moiety and a phenyl ring substituted with ethylamino and ethyl acetate groups. The methoxy (-OCH₃) and nitro (-NO₂) groups on the aromatic ring confer electron-donating and electron-withdrawing effects, respectively, influencing its optical properties and stability. The ethyl acetate ester enhances solubility in organic solvents, making it suitable for applications in dyes, pigments, or biochemical labeling .

Eigenschaften

CAS-Nummer |

83049-04-1 |

|---|---|

Molekularformel |

C19H22N4O5 |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C19H22N4O5/c1-4-22(11-12-28-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)27-3/h5-10,13H,4,11-12H2,1-3H3 |

InChI-Schlüssel |

JQLUGSHCBLKZEY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Ethyl(4-((2-Methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Nitroso-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Azogruppe in eine Aminogruppe umwandeln.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Schwefelsäure oder Salpetersäure unter kontrollierten Bedingungen.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Nitroso-Derivaten.

Reduktion: Bildung von aromatischen Aminen.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Ethyl(4-((2-Methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Proteinen und Nukleinsäuren. Die Azogruppe kann in biologischen Systemen reduziert werden, was zur Bildung von aromatischen Aminen führt, die an Zellkomponenten binden und verschiedene Wirkungen ausüben können. Die beteiligten Wege umfassen die Aktivierung spezifischer Enzyme und die Modulation der Genexpression.

Wirkmechanismus

The mechanism of action of 2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate involves its interaction with specific molecular targets, such as proteins and nucleic acids. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines that can bind to cellular components and exert various effects. The pathways involved include the activation of specific enzymes and the modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 1-(2-((4-((2-Chloro-4-Nitrophenyl)Azo)Phenyl)Ethylamino)Ethyl)Pyridinium Acetate

- Key Differences :

- The 2-chloro-4-nitrophenyl group replaces the 2-methoxy-4-nitrophenyl substituent.

- A pyridinium acetate ionic moiety replaces the ethyl acetate ester.

- The pyridinium group introduces ionic character, improving water solubility but reducing compatibility with non-polar matrices.

Structural Analog 2: 1-[2-[[4-[(2-Cyano-4-Nitrophenyl)Azo]Phenyl]Ethylamino]Ethyl]Pyridinium Acetate

- Key Differences: A cyano (-CN) group is present at the 2-position of the nitrophenyl ring.

- Implications: The strong electron-withdrawing -CN group stabilizes the azo bond, increasing thermal stability. The cyano group may enhance intermolecular interactions, affecting crystallinity and solubility .

Structural Analog 3: 2-(4-Nitrophenoxy)Ethyl Acetate

- Key Differences: Lacks the azo group and ethylamino linker; features a nitrophenoxy (-O-C₆H₄-NO₂) group.

- Implications :

Data Table: Structural and Functional Comparison

Biologische Aktivität

2-(Ethyl(4-((2-methoxy-4-nitrophenyl)azo)phenyl)amino)ethyl acetate, with the molecular formula C19H22N4O5, is a complex organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which is integral to their biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 83049-04-1 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | 2-[N-ethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]anilino]ethyl acetate |

| Density | 1.22 g/cm³ |

| Boiling Point | 549.6 °C at 760 mmHg |

| Refractive Index | 1.574 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Reduction of Azo Group : In biological systems, the azo group can be reduced to form aromatic amines, which can bind to cellular components and potentially influence cellular functions.

- Enzyme Activation : The compound may activate specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.

- Gene Expression Modulation : It has been suggested that this compound could influence gene expression through its interaction with nucleic acids.

Research and Industrial Applications

- Analytical Chemistry : Used as a dye for detecting and quantifying substances.

- Biological Staining Techniques : Employed in histology and cytology for visualizing cellular structures.

- Drug Delivery Systems : Investigated for its potential in targeted drug delivery due to its ability to bind to specific biological targets.

Case Studies

Several studies have explored the biological implications of azo compounds similar to this compound:

- Antimicrobial Activity : Research indicates that certain azo compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in pharmaceuticals.

- Antioxidant Properties : Some studies have reported that azo compounds can scavenge free radicals, indicating their potential as antioxidants in food and cosmetic industries.

Toxicological Studies

While the compound shows promise for various applications, it is essential to consider its toxicity:

- Azo compounds are known to undergo metabolic activation leading to the formation of potentially harmful metabolites.

- Research has indicated that some azo dyes can be mutagenic or carcinogenic, necessitating thorough evaluation before use in consumer products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.